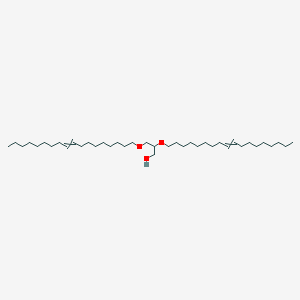

2,3-Bis(octadec-9-enoxy)propan-1-ol

Description

Properties

Molecular Formula |

C39H76O3 |

|---|---|

Molecular Weight |

593.0 g/mol |

IUPAC Name |

2,3-bis(octadec-9-enoxy)propan-1-ol |

InChI |

InChI=1S/C39H76O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40H,3-16,21-38H2,1-2H3 |

InChI Key |

HCTYOHVVRRHDTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(CO)OCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound | Molecular Formula | MW (g/mol) | Boiling Point (°C) | LogP | Functional Groups |

|---|---|---|---|---|---|

| 2,3-Bis(octadec-9-enoxy)propan-1-ol* | C₃₉H₇₆O₃ | ~597 | ~600–650 | ~16.5 | Ether, alcohol |

| 2,3-Bis(octadecyloxy)-1-propanol | C₃₉H₈₀O₃ | 597.05 | 653.6±35.0 | 17.38 | Ether, alcohol |

| 9-Decen-1-ol,1-propanoate | C₁₃H₂₄O₂ | 212.18 | Not reported | 3.85 | Ester, alcohol |

| Propan-1-ol | C₃H₈O | 60.10 | 97 | 0.329 | Alcohol |

*Estimated values based on structural analogs.

Table 2: Application Comparison

Research Findings and Trends

- Chain Length and Branching: Longer alkyl chains increase hydrophobicity (higher LogP) and boiling points. Branching (e.g., in butan-2-ol vs. butan-1-ol) reduces boiling points, but this effect is less pronounced in large ether alcohols .

- Spectroscopic Identification : The fingerprint region in IR spectroscopy can distinguish positional isomers (e.g., propan-1-ol vs. propan-2-ol) , a principle applicable to ether alcohol analogs.

- Environmental Impact: Long-chain ether alcohols may pose bioaccumulation risks, whereas esters like 9-Decen-1-ol,1-propanoate degrade more readily .

Preparation Methods

Protection-Deprotection Strategy

This method ensures regioselective etherification by temporarily blocking the primary hydroxyl group of glycerol.

-

Protection of Primary Hydroxyl :

Glycerol reacts with trityl chloride in pyridine to form 1-trityl-glycerol, shielding the primary OH while leaving the secondary hydroxyls exposed. -

Etherification of Secondary Hydroxyls :

The protected glycerol reacts with oleyl bromide under basic conditions (e.g., NaH in THF) to form 1-trityl-2,3-bis(octadec-9-enoxy)propane: -

Deprotection :

Treatment with hydrochloric acid in methanol removes the trityl group, yielding the target compound:

Advantages : High regioselectivity (>90% di-ether yield).

Challenges : Requires costly trityl reagents and multi-step purification.

Direct Acid-Catalyzed Etherification

A one-pot approach using excess oleyl alcohol and acid catalysis:

-

Reaction Setup :

Glycerol and oleyl alcohol (3:1 molar ratio) are heated with -toluenesulfonic acid (PTSA) in toluene under reflux. Water removal via azeotropic distillation drives the equilibrium toward ether formation: -

Optimization :

Purification : Column chromatography (hexane:ethyl acetate, 4:1) isolates the di-ether.

Tosylate-Alkoxide Displacement

Oleyl tosylates serve as electrophiles for nucleophilic attack by glycerol alkoxides:

-

Tosylation of Oleyl Alcohol :

Oleyl alcohol reacts with tosyl chloride in dichloromethane to form oleyl tosylate: -

Etherification :

Glycerol, deprotonated by NaH, reacts with oleyl tosylate in THF:

Yield : 65–70% with stoichiometric control.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | PTSA | Heterogeneous acid resins |

| Solvent | Toluene | Solvent-free milling |

| Purification | Column chromatography | Short-path distillation |

| Throughput | 10 g/batch | 100 kg/batch |

Recent patents highlight solvent-free mechanochemical methods using ball milling to reduce waste.

Characterization and Quality Control

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

-

Chromatographic Purity :

HPLC (C18 column, 90:10 methanol:water): ≥98% purity.

Challenges and Mitigation Strategies

Q & A

Q. What synthetic methodologies are optimal for preparing 2,3-Bis(octadec-9-enoxy)propan-1-ol, and how can reaction yields be maximized?

- Methodological Answer : Two primary approaches are recommended:

- Williamson Ether Synthesis : React propan-1-ol with octadec-9-enyl halides (e.g., bromides) under basic conditions (e.g., NaOH/KOH). Steric hindrance at the 2,3-positions may necessitate stepwise substitution or elevated temperatures .

- Photochemical Thiol-Ene Adaptation : Adapt the sunlight-mediated thiol-ene reaction (used for thioethers) by substituting thiols with hydroxyl groups and alkenes. UV light and radical initiators (e.g., AIBN) can facilitate ether formation .

- Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, and monitor reaction progress via TLC. Purify via silica gel chromatography to remove mono-substituted by-products .

Q. Which spectroscopic techniques are critical for confirming the structural purity of 2,3-Bis(octadec-9-enoxy)propan-1-ol?

- Methodological Answer :

- 1H/13C NMR : Identify ether linkages (δ 3.3–3.7 ppm for -O-CH2) and Z-configuration double bonds (δ 5.3–5.5 ppm, coupling constant ~10 Hz). Compare integration ratios to confirm substitution at positions 2 and 3 .

- FTIR : Detect ether C-O stretches (~1100 cm⁻¹) and hydroxyl (-OH) stretches (~3400 cm⁻¹). Absence of halide peaks confirms complete substitution .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~550–600 g/mol based on analogous compounds) and isotopic patterns .

Advanced Research Questions

Q. How does the Z-configuration of octadec-9-enoxy chains influence the compound’s self-assembly in lipid bilayers?

- Methodological Answer : The cis double bond introduces kinks, reducing packing efficiency and lowering phase transition temperatures. Key experimental approaches:

- Differential Scanning Calorimetry (DSC) : Measure phase transitions (Tm) in hydrated bilayers. Compare with saturated analogs to quantify fluidity changes .

- Fluorescence Anisotropy : Use probes like DPH to assess membrane rigidity. Lower anisotropy values indicate higher fluidity due to unsaturated chains .

- Molecular Dynamics Simulations : Model lipid packing using force fields (e.g., CHARMM36). Validate against experimental Tm data .

Q. What computational strategies reliably predict the solubility of 2,3-Bis(octadec-9-enoxy)propan-1-ol in non-polar solvents?

- Methodological Answer :

- COSMO-RS (Conductor-like Screening Model for Real Solvents) : Calculate solubility parameters (δ) using quantum-chemical descriptors. Validate against experimental logP values (predicted ~8–10 due to long alkyl chains) .

- Molecular Dynamics (MD) : Simulate free energy of solvation in hexane or toluene. Use umbrella sampling to estimate partition coefficients .

Q. How do synthesis-derived impurities affect surfactant efficacy, and what purification methods mitigate these issues?

- Methodological Answer :

- Common Impurities : Mono-substituted by-products (e.g., 2-octadec-9-enoxy-propan-1-ol) reduce critical micelle concentration (CMC). Detect via HPLC with a C18 column and ELSD detection .

- Purification : Use preparative silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization in cold ethanol. Confirm purity via 1H NMR (absence of residual alkene peaks) .

Q. What protocols are recommended for stability studies of 2,3-Bis(octadec-9-enoxy)propan-1-ol under oxidative stress?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.